methyl 9H-fluorene-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2523-36-6 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 9H-fluorene-2-carboxylate |
InChI |
InChI=1S/C15H12O2/c1-17-15(16)11-6-7-14-12(9-11)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3 |
InChI Key |
YHKZUUPABUYGSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the elemental composition of a compound. It also provides invaluable structural information through the analysis of fragmentation patterns.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful tool for the precise determination of a compound's molecular formula. This soft ionization technique allows for the analysis of intact molecules with minimal fragmentation, providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For methyl 9H-fluorene-2-carboxylate (C₁₅H₁₂O₂), the theoretical monoisotopic mass is 224.08373 Da. In a typical ESI-HRMS experiment, the compound would be expected to be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Studies on analogous compounds, such as ethyl 3-hydroxy-9H-fluorene-2-carboxylate derivatives, demonstrate the utility of ESI-HRMS in confirming their composition. For instance, the calculated m/z for the [M+H]⁺ ion of a related fluorinated fluorene (B118485) carboxylate was reported as 349.1234, with the experimental value found to be 349.1224, a deviation of less than 3 ppm. researchgate.net This high degree of accuracy allows for the unambiguous confirmation of the elemental formula, a critical step in the identification of newly synthesized compounds.
| Ion Species | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₅H₁₃O₂⁺ | 225.09101 |
| [M+Na]⁺ | C₁₅H₁₂O₂Na⁺ | 247.07300 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Using hard ionization techniques like electron impact (EI), GC-MS provides a characteristic fragmentation pattern, or "fingerprint," that is used for structural elucidation and identification.
| m/z | Proposed Fragment Ion | Identity |
|---|---|---|
| 224 | [C₁₅H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 193 | [M - OCH₃]⁺ | Loss of methoxy (B1213986) radical |
| 165 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical (fluorenyl cation) |
| 164 | [C₁₃H₈]⁺˙ | Loss of hydrogen from fluorenyl cation |
The fragmentation of substituted fluorenes can be complex, but multistage tandem mass spectrometry (MS/MS or MS³) can be employed to distinguish between isomers by analyzing the fragmentation of specific, isolated ions. elsevierpure.com
Electronic Spectroscopy for Photophysical Properties Investigation
Electronic spectroscopy probes the interaction of molecules with ultraviolet and visible light, providing insight into their electronic structure and photophysical behaviors, such as absorption and emission.
The UV-Vis absorption spectrum of this compound is dominated by the π-π* transitions of the fluorene chromophore. The parent fluorene molecule exhibits a characteristic absorption spectrum with sharp, well-defined peaks in the ultraviolet region. nist.gov The spectrum typically shows multiple absorption bands corresponding to transitions to different excited singlet states.
For fluorene, major absorption maxima are observed at approximately 266 nm, with other significant peaks around 290 nm and 301 nm. The substitution of the carboxylate group at the 2-position is expected to cause a slight red-shift (bathochromic shift) in these absorption bands due to the extension of the conjugated π-system. Studies on related compounds like 9-fluorenyl-methanol confirm that the primary absorption remains in the UV portion of the electromagnetic spectrum. researchgate.net
Fluorene and its derivatives are renowned for their strong fluorescence, typically appearing as a blue emission in solution. elsevierpure.com Upon excitation with UV light, this compound is expected to exhibit significant luminescence. The emission spectrum is often a mirror image of the lowest-energy absorption band.
The fluorescence of fluorene-based compounds is a key property that drives their application in materials science, such as in organic light-emitting diodes (OLEDs), and as fluorescent probes in biological imaging. researchgate.net For example, thioxanthone-fluorenecarboxylic acid, a more complex derivative, displays emission in the visible range, although this is heavily influenced by the thioxanthone moiety. researchgate.net The emission maximum and quantum yield are sensitive to the solvent environment and the nature of substituents on the fluorene ring.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides a wealth of information, including bond lengths, bond angles, torsion angles, and details about intermolecular interactions that dictate the crystal packing.
While the specific crystal structure of this compound is not detailed in the reviewed literature, extensive crystallographic studies have been performed on closely related fluorene derivatives. researchgate.netcymitquimica.com These studies reveal critical structural features of the fluorene system. For instance, analysis of 9,9-disubstituted fluorenes shows that the two benzene (B151609) rings of the fluorene unit are nearly, but not perfectly, coplanar, often exhibiting a slight twist. researchgate.net
The data obtained from a single-crystal X-ray diffraction experiment includes the crystal system, space group, and unit cell parameters. This information defines the fundamental repeating unit of the crystal lattice. Hirshfeld surface analysis is often used in conjunction with crystallographic data to visualize and quantify intermolecular contacts, such as C-H···π and hydrogen bonding interactions, which govern the supramolecular architecture. researchgate.netcymitquimica.com
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| a (Å) | 13.011(3) |
| b (Å) | 15.228(4) |
| c (Å) | 11.233(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2226.3(9) |
| Z | 8 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic distribution and energy of a molecule. These calculations solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals and other electronic properties.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net For aromatic systems like the fluorene (B118485) scaffold, DFT is used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. acs.org
Investigations on the 9H-fluorene scaffold often employ functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6–31++G(d,p) to accurately model the system. researchgate.netacs.org For methyl 9H-fluorene-2-carboxylate, DFT calculations would provide the precise bond lengths, bond angles, and dihedral angles of its ground state geometry. These calculations can also determine key energetic data, such as the total electronic energy and the heat of formation, which are crucial for assessing the molecule's thermodynamic stability.
Table 1: Representative Data Obtainable from DFT Calculations for this compound
| Parameter | Description | Illustrative Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecular structure. | -X Hartrees |
| Dipole Moment | A measure of the molecule's overall polarity. | Y Debye |
| C=O Bond Length | The calculated distance between the carbon and oxygen atoms of the carbonyl group. | ~1.21 Å |
| C-O Bond Length | The calculated distance between the carbonyl carbon and the ester oxygen. | ~1.35 Å |
| Fluorene Ring Planarity | The degree to which the fused rings deviate from a flat plane. | <1° (dihedral angles) |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are considered the "gold standard" for accuracy in computational chemistry, though they are significantly more computationally demanding than DFT. arxiv.orgarxiv.org
While full geometry optimization of this compound using high-level ab initio methods may be computationally intensive, they are invaluable for obtaining highly accurate single-point energies. These calculations serve as benchmarks to validate the accuracy of less expensive methods like DFT. arxiv.org They provide a more precise understanding of the electronic correlation effects within the molecule, which is particularly important for accurately describing the delocalized π-system of the fluorene core.
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. youtube.commalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org For this compound, the π-system of the fluorene rings would be the primary contributor to the frontier orbitals. The electron-withdrawing nature of the methyl carboxylate substituent is expected to lower the energy of both the HOMO and LUMO, potentially narrowing the HOMO-LUMO gap and influencing the molecule's photophysical properties. rsc.org
Table 2: Illustrative Frontier Molecular Orbital Data for this compound
| Orbital | Description | Predicted Energy (eV) | Role in Reactivity |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | -6.5 eV | Nucleophilicity / Electron Donation |
| LUMO | Lowest Unoccupied Molecular Orbital | -1.8 eV | Electrophilicity / Electron Acceptance |
| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | 4.7 eV | Indicator of Chemical Stability and Excitability |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the conformational flexibility and dynamic behavior of molecules over time. plos.orgchemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations that are accessible at a given temperature. uniroma1.it
For this compound, an MD simulation could be used to study:
The flexibility of the fluorene ring system.
The rotational dynamics of the methyl carboxylate group around its bond to the fluorene core.
Interactions with solvent molecules, revealing how the environment influences conformational preferences.
This analysis is crucial for understanding how the molecule's shape can change, which can impact its interaction with other molecules and its macroscopic properties.
Theoretical Prediction of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties, providing a powerful tool for interpreting experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. acs.org
By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) for this compound. These theoretical spectra can be compared with experimental results to confirm the molecular structure and to understand the nature of the electronic transitions involved (e.g., π→π* transitions within the fluorene system). Similarly, calculations of vibrational frequencies via DFT can aid in the assignment of peaks in infrared (IR) and Raman spectra.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states.
For example, in the synthesis of fluorene derivatives, which can involve steps like Michael additions and Robinson annulations, computational modeling can be applied. mdpi.com For reactions involving this compound, computational studies could:
Determine the most likely pathway for a given transformation.
Calculate the activation energies, which govern the reaction rate.
Investigate the role of catalysts or reagents in the reaction mechanism.
This provides a molecular-level understanding of reaction pathways that is often difficult to obtain through experimental means alone.
Computational Analysis of Intermolecular Interactions
A comprehensive review of available scientific literature reveals a notable absence of specific computational studies detailing the intermolecular interactions of this compound. While research into the computational analysis of related fluorene derivatives exists, providing a broader understanding of the types of interactions characteristic of this class of compounds, specific data, and detailed research findings for this compound are not present in the surveyed literature.
Computational chemistry is a critical tool for predicting and analyzing the non-covalent interactions that govern the solid-state packing and bulk properties of crystalline materials. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to understanding the structure-property relationships of organic molecules.
For analogous fluorene compounds, studies have highlighted the prevalence of C–H⋯π interactions, where a hydrogen atom interacts with the electron-rich π system of the fluorene core or adjacent aromatic rings. Additionally, in derivatives containing suitable functional groups, the formation of hydrogen bonds plays a significant role in their supramolecular assembly.
However, without specific crystallographic or computational data for this compound, any discussion of its intermolecular interaction profile would be speculative. The generation of detailed data tables and in-depth research findings, as stipulated for this section, is therefore not possible based on the current body of published research. Further experimental work, such as single-crystal X-ray diffraction, coupled with theoretical calculations, would be necessary to elucidate the specific intermolecular interactions of this compound.
Reaction Mechanisms and Kinetics in Fluorene Carboxylate Systems
Mechanistic Pathways of Esterification and Transesterification
Esterification and transesterification are fundamental reactions for the synthesis of methyl 9H-fluorene-2-carboxylate and its derivatives.
Esterification of 9H-fluorene-2-carboxylic acid with an alcohol, typically methanol, is an acid-catalyzed condensation reaction. monash.eduyoutube.com The Fischer esterification mechanism is a well-established pathway for this transformation. masterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. youtube.commasterorganicchemistry.com All steps in the Fischer esterification are reversible, and the reaction equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comnih.gov
Transesterification involves the conversion of an existing ester to another, for instance, by reacting an ester with an alcohol in the presence of an acid or base catalyst. monash.edu This reaction is also an equilibrium process. nih.gov In an acid-catalyzed transesterification, the mechanism mirrors that of Fischer esterification, involving protonation of the carbonyl oxygen, nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the original alcohol. masterorganicchemistry.com
Heterogeneous catalysts, such as porous phenol-sulphonic acid–formaldehyde resins (PAFR), have been developed to facilitate both esterification and transesterification reactions, offering advantages in terms of catalyst recovery and reuse. nih.gov Metal-organic frameworks (MOFs) like UiO-66-NH2 have also shown high selectivity and catalytic activity in the esterification of fluorinated aromatic carboxylic acids, a related class of compounds. rsc.org
Carbon-Carbon Bond Formation Mechanisms
The formation of new carbon-carbon bonds on the fluorene (B118485) core is crucial for the synthesis of more complex derivatives. Friedel-Crafts reactions and Michael additions are two prominent examples of such transformations.
Mechanisms of Friedel-Crafts Reactions on Fluorene
Friedel-Crafts reactions, both alkylation and acylation, are classic methods for attaching substituents to aromatic rings and proceed via electrophilic aromatic substitution. wikipedia.org
In Friedel-Crafts acylation , an acyl group is introduced onto the fluorene ring. sigmaaldrich.com The reaction typically employs an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com The mechanism involves the formation of a highly electrophilic acylium ion through the reaction of the acyl halide with the Lewis acid. sigmaaldrich.com This acylium ion then attacks the electron-rich fluorene ring, leading to the formation of a resonance-stabilized carbocation intermediate (an arenium ion). sigmaaldrich.com Finally, deprotonation of the arenium ion by a weak base, such as AlCl₄⁻, regenerates the aromaticity of the fluorene ring and yields the acylated product. wikipedia.org The position of acylation on the fluorene ring is influenced by the directing effects of existing substituents. rsc.org For instance, diacetylation of mono-substituted fluorenes can lead to different substitution patterns depending on the nature and position of the initial substituent. rsc.org
It's important to note that the ketone product of the acylation can form a complex with the Lewis acid catalyst, often requiring stoichiometric amounts of the catalyst. wikipedia.org
Mechanistic Insights into Michael Additions
The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds by adding a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgnih.gov In the context of fluorene chemistry, this reaction can be used to introduce substituents to the fluorene framework. mdpi.com
The mechanism of the Michael addition involves the deprotonation of a Michael donor, such as an enolate derived from a ketone or ester, by a base to form a stabilized carbanion. wikipedia.orgmasterorganicchemistry.com This nucleophilic carbanion then attacks the β-carbon of the α,β-unsaturated system in a 1,4-addition fashion. masterorganicchemistry.comyoutube.comyoutube.com This step is driven by the formation of a more stable C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com The resulting enolate intermediate is then protonated by a proton source (like a protonated base or solvent) to yield the final adduct. wikipedia.org
A specific application in fluorene synthesis involves the Michael addition of an acetoacetate (B1235776) to a 2-benzylideneindan-1-one, which is a key step in a sequence leading to 3-hydroxy-9H-fluorene-2-carboxylates. mdpi.com This reaction is followed by a Robinson annulation and aromatization to construct the fluorene core. mdpi.com
Oxidation and Reduction Mechanisms of the Fluorene Core and Substituents
The oxidation and reduction of the fluorene core and its substituents are important transformations for modifying the chemical properties of these compounds.
Oxidation of the fluorene methylene (B1212753) bridge (C9 position) to a carbonyl group, forming a fluorenone, is a common reaction. aiinmr.com The mechanism of oxidation can vary depending on the oxidant used. For instance, air oxidation of fluorene in the presence of a phase transfer catalyst can proceed through a free-radical mechanism, where a benzylic radical is formed as an intermediate. chegg.com Alternatively, under strongly basic conditions with atmospheric oxygen, the oxidation can proceed through anionic intermediates. chegg.com This involves deprotonation at the C9 position to form a fluorenyl anion, which then reacts with oxygen. chegg.com The oxidation of fluorene derivatives by permanganate (B83412) ion in a neutral organic medium has been shown to involve the formation of a 1:1 intermediate complex between the fluorene derivative and the permanganate ion in a pre-equilibrium step. aun.edu.eg
Reduction of fluorenones back to fluorenols or further to fluorenes is also a key transformation. The reduction of fluorenones with sodium borohydride (B1222165) in isopropyl alcohol is a well-studied reaction. rsc.orgrsc.org The mechanism involves the nucleophilic attack of a hydride ion from the borohydride to the carbonyl carbon of the fluorenone.
The broader mechanisms of oxidation and reduction can often be viewed as analogous to substitution, addition, and elimination reactions. youtube.com For example, the conversion of a C-H bond to a C-X bond (where X is a heteroatom) is an oxidation and can be seen as a substitution. youtube.com
Kinetic Studies of Fluorene-Based Reactions
Kinetic studies provide quantitative information about the rates of reactions and the factors that influence them, offering deeper mechanistic understanding.
Kinetic studies on the sodium borohydride reduction of substituted fluorenones have shown that the reaction rate is influenced by the electronic nature of the substituents. rsc.org Electron-releasing groups hinder the reaction, while electron-withdrawing groups facilitate it. rsc.org These studies often reveal a compensating relationship between the energies and entropies of activation. rsc.org
The kinetics of the oxidation of fluorene and its halogenated derivatives by permanganate have been investigated, showing a first-order dependence on the permanganate concentration and a less than unit order dependence on the fluorene concentration. aun.edu.eg The order of the oxidation rate for different derivatives was found to be Fl-Cl > Fl > Fl-I > Fl-Br. aun.edu.eg
Kinetic studies of the C–H oxidation of fluorenyl benzoates through a multisite proton-coupled electron transfer (MS-PCET) mechanism have also been reported. acs.orgnih.gov These reactions are first-order in both the substrate and the oxidant. nih.gov The rate constants were found to be significantly influenced by substituents on the fluorenyl benzoate (B1203000), which affect the thermochemistry and kinetic barrier of the C-H bond cleavage. acs.org For example, a 3-methyl-substituted fluorenyl benzoate was oxidized 6–21 times faster than the unsubstituted analog. acs.org
Elucidation of Catalytic Reaction Pathways
Understanding the pathways of catalytic reactions is crucial for developing more efficient and selective synthetic methods.
In the context of fluorene chemistry, various catalytic systems have been explored. The hydrocracking of fluorene, an important reaction in fuel processing, has been studied using bifunctional catalysts like NiW/Al₂O₃ and NiMo/zeolite. acs.org The reaction pathways involve hydrogenation and subsequent cleavage of the five-membered ring. acs.org
The t-BuOK-catalyzed alkylation of fluorene with alcohols provides a green route to 9-monoalkylfluorene derivatives. rsc.orgresearchgate.net The proposed mechanism involves the initial formation of an aldehyde from the alcohol, which then condenses with fluorene to form a dibenzofulvene. rsc.org This intermediate is then reduced by potassium alkoxide via transfer hydrogenation to yield the 9-monoalkylfluorene. rsc.org
Catalytic pathways for the synthesis of fluorene derivatives can also involve metal-catalyzed cyclization reactions. For example, BiBr₃ has been used as a Lewis acid catalyst in the sequential cyclization of 2-en-4-yn-1-yl acetates with terminal alkynes to produce 9-substituted fluorenes. mdpi.com
Catalytic Applications of Fluorene Based Compounds
Role as Ligands in Organometallic Catalysis
Fluorene (B118485) derivatives have been successfully employed as ligands in organometallic complexes, which are crucial for various catalytic processes. The fluorenyl anion is isoelectronic with the cyclopentadienyl (B1206354) anion, allowing it to serve as a key component in metallocene-type catalysts. These fluorene-based metallocene compounds, when activated, are used in the polymerization of olefins. acs.org The electronic and steric properties of the fluorene ligand can be finely tuned by introducing substituents on the fused benzene (B151609) rings or at the C9 position, which in turn influences the activity and selectivity of the resulting catalyst. csu.edu.au Furthermore, fluorene derivatives with functional groups like carboxylates and imidazoles can act as bifunctional ligands to construct coordination polymers, which have shown potential in selective sensing applications. elsevierpure.com
Application in Olefin Polymerization and Catalyst Systems
One of the most significant industrial applications of fluorene derivatives is in catalyst systems for olefin polymerization, specifically for the production of polypropylene (B1209903). acs.org They are key components in modern heterogeneous Ziegler-Natta (Z-N) catalysts, which typically consist of a titanium tetrachloride (TiCl₄) active site precursor on a magnesium chloride (MgCl₂) support. acs.orgnih.gov
In fifth-generation Z-N catalyst systems, fluorene derivatives, particularly 9,9-disubstituted diethers like 9,9-bis(methoxymethyl)fluorene (DMMF), are used as internal electron donors (IDs). acs.orgnih.gov These IDs are added during the catalyst synthesis and are crucial for creating highly stereospecific active sites. acs.org The internal donor plays a vital role by adsorbing onto the MgCl₂ support, influencing the distribution and nature of the TiCl₄ active species. nih.gov
The interaction between the fluorene-based ID and the catalyst components has been studied using techniques like solid-state NMR and density functional theory. nih.gov These studies reveal that diether donors like DMMF can form stable chelating complexes with the magnesium and titanium centers on the catalyst surface. nih.gov This coordination is critical for controlling the stereoselectivity of the catalyst, leading to the production of highly isotactic polypropylene, a polymer with a regular stereochemical structure that results in desirable material properties. nih.gov The unique steric bulk and electronic effects of the fluorene moiety in compounds like DMMF are credited with enabling the catalyst's high selectivity and stereoorientation capabilities.
The choice of the internal electron donor has a profound impact on the polymerization process and the final properties of the polymer. Fluorene-based donors like DMMF are known to significantly enhance catalyst activity and the isotacticity of polypropylene. researchgate.net For instance, a catalyst using 9,9-bis(methoxymethyl)fluorene as the internal donor was reported to achieve an activity of 95,000 g of polypropylene per gram of catalyst with an isotacticity of 97.7%.
Furthermore, these diether donors provide catalysts with a high sensitivity to hydrogen, which is used as a chain transfer agent to control the molecular weight of the polymer. This allows for the production of polypropylene with a high melt flow index, which is important for processing. The resulting polymers often exhibit a relatively narrow molecular weight distribution, high crystallinity, and good mechanical properties.
Below is a table summarizing the influence of fluorene-based internal donors on catalyst performance and polypropylene properties.
| Catalyst System Component | Influence on Performance and Properties |
| Fluorene-Based Internal Donor (e.g., DMMF) | Catalyst Activity: Significantly increases polymerization activity. |
| Polymer Isotacticity: Leads to very high stereoregularity (isotacticity >97%). | |
| Hydrogen Response: Confers high sensitivity to hydrogen, allowing for effective molecular weight control. | |
| Molecular Weight Distribution (MWD): Produces polymers with a relatively narrow MWD. | |
| Polymer Properties: Results in polypropylene with high crystallinity and good mechanical strength. | |
| This table is generated based on findings related to 9,9-bis(methoxymethyl)fluorene and similar diether donors. |
Organic Transformations Facilitated by Fluorene Derivatives
The fluorene scaffold itself is a target of various catalyzed organic transformations that yield functionalized derivatives for diverse applications. Palladium-catalyzed cross-coupling reactions are a powerful tool for constructing complex fluorene-based architectures. For example, a Pd(II)-catalyzed direct C-H/C-H coupling of o-alkenyl biaryls under aerobic conditions has been developed to synthesize various alkylidene fluorenes. nih.gov These products serve as versatile building blocks for creating structurally diverse polycyclic arenes and heteroarenes. nih.gov
In another example, a series of 3-hydroxy-9H-fluorene-2-carboxylate compounds have been prepared through a sequence of Michael addition, Robinson annulation, and aromatization. rsc.org While these specific compounds are noted for their potential as pharmacophores and synthetic intermediates, the synthetic pathway demonstrates the chemical versatility of the fluorene framework. rsc.org
Photocatalytic and Electrocatalytic Research utilizing Fluorene Scaffolds
In recent years, fluorene-based materials have emerged as promising candidates for photocatalytic and electrocatalytic applications. The extended π-conjugated system of fluorene polymers allows them to absorb light and generate electron-hole pairs, making them suitable for photocatalysis. acs.orgrsc.org
Conjugated microporous polymers (CMPs) and linear polymers incorporating fluorene units have been studied as metal-free photocatalysts for hydrogen evolution from water. acs.orgacs.org Research has shown that the photocatalytic performance can be significantly enhanced by modifying the fluorene structure, such as by incorporating heteroatoms into the C9 bridge-head position. rsc.org One study found that a porous fluorene-based network, when used as a photocatalyst with a sacrificial agent, could produce hydrogen under visible light irradiation. acs.org However, in a direct comparison, analogous polymers based on dibenzo[b,d]thiophene sulfone outperformed the fluorene-based polymers, suggesting that while promising, further optimization of the fluorene scaffold is needed to improve charge transport and interaction with water. acs.orgacs.org
The photodegradation of fluorene itself in aqueous solutions has also been investigated, often using titanium dioxide (TiO₂) as a photocatalyst. nih.gov These studies are important for environmental remediation and provide insights into the stability and transformation pathways of fluorene-based compounds under UV irradiation, which can lead to the formation of various by-products, including fluorenone and hydroxy derivatives. nih.gov
Material Science Applications and Polymer Chemistry
Organic Electronics and Optoelectronics
Fluorene-based materials are of significant interest for applications in organic electronics and optoelectronics due to their high charge carrier mobility, efficient electroluminescence, and good processability.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
Fluorene-based polymers are key components in the development of organic light-emitting diodes (OLEDs). These polymers can be designed to emit different colors of light, and their performance can be optimized by modifying their chemical structure. For instance, an optimized green-emitting OLED device incorporating fluorene (B118485) polymers has demonstrated high luminance and efficiency. researchgate.net The introduction of a methyl carboxylate group provides a synthetic handle for creating diverse and highly efficient fluorescent materials.
Derivatives of fluorene are also explored for their fluorescent properties. For example, the emission spectra of certain fluorene-based chromophores show a red shift with an increase in the length of the π-conjugation spacer and the strength of the acceptor group. nih.gov This tunability is crucial for developing materials with specific emission wavelengths for OLED applications.
Organic Phototransistors and Semiconductors
The excellent charge transport properties of fluorene-based compounds make them suitable for use in organic phototransistors and as semiconductors. mdpi.com The solubility of these materials can be enhanced by attaching alkyl chains to the 9-position of the fluorene ring, which hinders intermolecular packing. mdpi.com This improved solubility is advantageous for solution-based processing of semiconductor films. mdpi.com
Semiconducting polymers composed of fluorene derivatives have been synthesized and shown to have good solubility, processability, and thermal stability. nih.gov These polymers exhibit optical band-gap energies that are relevant for semiconductor applications. nih.gov The development of such materials is progressing towards their use in devices like field-effect transistors. researchgate.net
Perovskite Solar Cells and Hole Transport Materials
In the realm of solar energy, fluorene derivatives are being actively investigated as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). The molecular engineering of these HTMs is critical for enhancing the power conversion efficiency (PCE) and stability of PSCs. rsc.org
For instance, a novel self-assembled monolayer (SAM) based on a carbazole (B46965) unit with extended conjugation through a fluorene moiety has been designed. nih.gov This design resulted in a greater dipole moment and improved energy alignment with the perovskite layer, leading to a PCE of 25.38% and excellent device stability. nih.gov The presence of methyl groups on the fluorene derivative was found to suppress molecular aggregation, ensuring a uniform distribution on the substrate. nih.gov
Furthermore, the introduction of a fluorene group into organic HTMs has been shown to improve hole mobility and the photovoltage of perovskite solar cells. rsc.org Researchers have synthesized fluorene-based HTMs that, when used in a dopant-free format, have achieved high PCEs, outperforming traditional doped materials. rsc.org
Nonlinear Optical (NLO) Materials Development
Fluorene derivatives are promising candidates for nonlinear optical (NLO) materials, which have applications in areas like optical power limiting and two-photon fluorescence imaging. ucf.edu The NLO properties of these materials arise from the interaction of intense laser light with the material, leading to a response that is not linearly proportional to the intensity of the light.
The design of fluorene-based chromophores with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, can lead to high hyperpolarizability values, a measure of the NLO response. nih.gov Research has shown that fluorene derivatives can exhibit large two-photon absorption cross-sections. ucf.edu Fluorenone-based materials, in particular, are a promising class of molecular materials for NLO applications due to their high hyperpolarizabilities and ability to form non-centrosymmetric crystalline structures. ru.nl
Table 1: Two-Photon Absorption Cross-Sections of Fluorene Derivatives
| Compound | Two-Photon Absorption Cross-Section (10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹) |
| Fluorene derivative with phosphonate | 650 |
| Fluorene derivative with nitro | 1300 |
This table is based on data for two fluorene derivatives with different electron-withdrawing functionalities. ucf.edu
Synthesis and Characterization of Fluorene-Based Polymers
The synthesis of fluorene-based polymers is a significant area of research due to their potential in various applications. Methyl 9H-fluorene-2-carboxylate can serve as a key monomer in these polymerization reactions after suitable functionalization.
Polymerization Strategies for Polyfluorenes
Various polymerization strategies are employed to create polyfluorenes with desired properties. Palladium-catalyzed polymerization methods, such as Suzuki and Heck coupling reactions, are commonly used to synthesize fluorene homopolymers and copolymers. researchgate.netnih.govucf.edu An improved Pd-catalyzed polymerization procedure has enabled the preparation of a wide variety of fluorene-based polymers. researchgate.net
For example, semiconducting copolymers have been synthesized through Pd(0)-catalyzed Suzuki coupling polymerization of monomers derived from fluorene. nih.gov Another approach involves the synthesis of donor-acceptor copolymers using Suzuki-Miyaura coupling polymerization to combine fluorene units with other aromatic units. mdpi.com These strategies allow for the control of the polymer's molecular weight, thermal stability, and optoelectronic properties.
Tailoring Polymer Properties through Fluorene Modifications
The incorporation of fluorene derivatives, such as this compound, into polymer chains is a key strategy for tuning the properties of the resulting materials. The rigid and planar nature of the fluorene unit, combined with the potential for functionalization at various positions, allows for precise control over the polymer's electronic, optical, and thermal characteristics. entrepreneur-cn.comtue.nl
By adding different functional groups to the fluorene core, a wide array of derivatives can be synthesized. entrepreneur-cn.com These modifications can significantly impact the polymer's solubility, processability, and ultimately, its performance in various applications. mdpi.com For instance, attaching bulky side groups to the C-9 position of the fluorene is a common method to improve solubility and prevent intermolecular aggregation, which can otherwise quench fluorescence. researchgate.net
The synthesis of copolymers containing fluorene units allows for the creation of materials with a broad range of properties. For example, copolymers of fluorene and benzothiadiazole are known for their high brightness and quantum efficiencies in polymer light-emitting diodes (PLEDs). researchgate.net The specific properties of these copolymers, including their emission wavelength, can be finely tuned by adjusting the ratio of the comonomers. researchgate.net
Table 1: Impact of Fluorene Modifications on Polymer Properties
| Modification | Effect on Polymer Properties | Example Application |
|---|---|---|
| Alkylation at C-9 | Improves solubility and processability, prevents aggregation. researchgate.net | Solution-processed organic electronics. mdpi.com |
| Copolymerization with electron-accepting units | Tuning of emission color and charge transport properties. mdpi.comresearchgate.net | Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov |
| Introduction of ethynyl (B1212043) linkages | Extends π-conjugation, influencing photophysical properties. mdpi.com | Blue-emissive materials for OLEDs. mdpi.com |
Sensing Applications of Fluorene Derivatives
Fluorene derivatives are widely utilized in the development of chemical sensors due to their excellent photophysical properties. elsevierpure.com Their high fluorescence quantum yields and the sensitivity of their emission to the local environment make them ideal candidates for detecting a variety of analytes. entrepreneur-cn.com
The design of fluorene-based sensors often involves incorporating a recognition unit that can selectively interact with the target analyte. This interaction then perturbs the electronic structure of the fluorene fluorophore, leading to a detectable change in its fluorescence signal, such as quenching or enhancement of the emission. ucf.edu For instance, fluorene-based polymers have been developed for the colorimetric sensing of cyanide in aqueous media. rsc.org
The versatility of fluorene chemistry allows for the creation of sensors for a wide range of targets, from metal ions to biological macromolecules. acs.org Researchers have successfully synthesized fluorene-based probes for two-photon fluorescence microscopy, which offers advantages such as deeper tissue penetration and reduced photodamage in biological imaging applications. elsevierpure.comresearchgate.net
Table 2: Examples of Fluorene-Based Sensors
| Fluorene Derivative | Target Analyte | Sensing Mechanism |
|---|---|---|
| Polymer with fluorene derivative | Cyanide ions rsc.org | Colorimetric change upon reaction. rsc.org |
| Fluorenone-based Schiff bases | Iodide ions ucf.edu | Fluorescence enhancement. ucf.edu |
| Fluorene derivative with aza-crown ether | Zinc ions (Zn²⁺) acs.org | Ratiometric fluorescence change. acs.org |
Supramolecular Assemblies in Advanced Materials
The planar structure of the fluorene molecule facilitates self-assembly through π-π stacking interactions, leading to the formation of ordered supramolecular structures. rsc.orgtue.nl This ability to self-organize is a key feature in the development of advanced materials with controlled morphologies and enhanced properties. tue.nl
The supramolecular organization of fluorene-based materials can be influenced by a variety of factors, including the chemical structure of the fluorene derivative and the processing conditions. tue.nl For example, the introduction of specific functional groups can direct the self-assembly process, leading to the formation of well-defined nanostructures such as nanofibers, vesicles, or tubules. researchgate.net
These supramolecular assemblies have shown promise in a range of applications. The controlled arrangement of fluorene units can enhance charge transport in organic electronic devices and influence the emission properties of light-emitting materials. tue.nl Furthermore, the introduction of fluorine atoms into the structure of self-assembling systems can lead to more stable and robust lattices, and in some cases, can even alter the self-assembly motif to create unexpected supramolecular architectures. nih.gov The study of the supramolecular chemistry of fluorene-based materials is a promising area for elucidating the influence of noncovalent interactions on the morphology and macroscopic properties of π-conjugated materials. tue.nl
Photophysical and Electrochemical Properties Research
Redox Properties and Electrochemical Behavior
Electrochemical Sensing Mechanisms
The electrochemical sensing capabilities of fluorene (B118485) derivatives, including methyl 9H-fluorene-2-carboxylate, are primarily centered on the strategic exploitation of the fluorene core's electrochemical and photophysical properties. Research into analogous compounds reveals that these molecules can be integrated into sensor platforms through various mechanisms, including direct electrochemical detection of interactions with biomolecules and incorporation into advanced polymer-based sensing systems.
A significant area of investigation involves the use of fluorene derivatives in the development of electrochemical DNA biosensors. nih.govresearchgate.net These sensors are designed to detect damage to DNA by monitoring changes in the electrochemical signals of DNA bases or of the fluorene compound itself upon interaction. One established mechanism is the intercalation of the fluorene molecule into the DNA double helix. nih.gov This process can be monitored electrochemically, providing a signal that corresponds to the extent of DNA damage. For instance, studies on nitro derivatives of fluorene have demonstrated that the interaction between these compounds and DNA can be detected and quantified using voltammetric techniques. nih.govresearchgate.net
Furthermore, the functional groups attached to the fluorene ring play a crucial role in the sensing mechanism. For example, nitro and amino groups on the fluorene structure are electrochemically active and can be used as redox probes. nih.govresearchgate.netresearchgate.net The electrochemical reduction of nitro groups or the oxidation of amino groups can generate measurable currents that are sensitive to the molecule's environment and interactions. nih.govresearchgate.net
In a different approach, fluorene moieties are incorporated into conjugated polymers to create highly sensitive electrochemical and optical sensors. acs.orgacs.orgmdpi.com The electrochemical doping of these fluorene-based polymers can modulate their photoluminescence, a phenomenon known as electrofluorochromism. acs.org The presence of a target analyte can influence this process, leading to either quenching or enhancement of the fluorescence signal. This principle has been applied to detect various molecules, from organic pollutants to biomolecules. acs.org The sensing mechanism in these polymer systems often involves the formation of charge-transfer complexes or exciplexes between the polymer and the analyte, which alters the photophysical properties of the polymer. acs.org
The following table summarizes the electrochemical sensing applications of various fluorene derivatives, providing insights into the potential mechanisms applicable to this compound.
| Fluorene Derivative | Analyte | Sensing Mechanism | Detection Method | Limit of Detection | Reference |
| 2-Nitrofluorene | DNA Damage | Intercalation and electrochemical reduction of the nitro group | Voltammetry | - | nih.gov |
| 2,7-Dinitrofluorene | DNA Damage | Intercalation and electrochemical reduction of the nitro group | Voltammetry | - | nih.govresearchgate.net |
| 2-Aminofluorene | DNA Damage | Oxidation of the amino group and interaction with DNA | Cyclic Voltammetry, Square Wave Voltammetry, Electrochemical Impedance Spectroscopy | - | researchgate.net |
| 2,7-Diaminofluorene | DNA Damage | Oxidation of the amino groups and interaction with DNA | Cyclic Voltammetry, Square Wave Voltammetry, Electrochemical Impedance Spectroscopy | - | researchgate.net |
| Poly(fluorene-alt-benzothiadiazole) (F8BT) | Ecamsule (anionic pollutant) | Enhanced quenching of electrofluorochromism via exciplex formation | Electrofluorochromic Sensing | 3 µM | acs.org |
| Fluorene-based Conjugated Polymers | 2,4,6-Trinitrophenol (TNP) | Fluorescence quenching via photoinduced electron transfer and π-π interactions | Fluorometry | 3.2 - 6.1 pM | acs.org |
Supramolecular Chemistry and Crystal Engineering of Fluorene Derivatives
Intermolecular Interactions in Crystalline Architectures
The arrangement of molecules in a crystal lattice is directed by a delicate balance of various non-covalent forces. In the case of fluorene (B118485) derivatives like methyl 9H-fluorene-2-carboxylate, these interactions are crucial in determining the packing efficiency, stability, and ultimately the material's properties. While specific crystallographic data for this compound is not extensively documented in publicly available literature, the behavior of closely related fluorene carboxylic acids and their derivatives provides a strong basis for understanding its potential intermolecular interactions. researchgate.netmdpi.comnih.govmdpi.comnih.govnih.gov
Hydrogen bonding is a powerful directional force in molecular self-assembly. For fluorene derivatives bearing carboxylic acid or ester functionalities, hydrogen bonds are expected to be a dominant feature in their crystal structures. In the case of fluorene-4-carboxylic acid, two polymorphic forms have been identified, both of which exhibit cyclic dimers formed through O-H···O hydrogen bonds between the carboxylic acid groups. nih.gov This classic R22(8) graph set motif is a very common and stable supramolecular synthon in carboxylic acids. nih.govmdpi.com
For this compound, while the ester group lacks the acidic proton of a carboxylic acid, the carbonyl oxygen can still act as a hydrogen bond acceptor. Therefore, it is highly probable that C-H···O hydrogen bonds play a significant role in its crystal packing. These interactions would likely involve the aromatic protons of the fluorene ring system and the methylene (B1212753) protons at the C9 position interacting with the carbonyl oxygen of the ester group on an adjacent molecule. Studies on other fluorene derivatives, such as 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, have shown the importance of C-H···O bonds in forming layered supramolecular structures. nih.gov The presence of the methyl group on the ester introduces another potential site for C-H···O interactions.
| Interaction Type | Potential Donor | Potential Acceptor | Significance in Fluorene Derivatives |
| O-H···O | Carboxylic acid -OH | Carbonyl oxygen | Forms robust cyclic dimers in fluorene carboxylic acids. nih.gov |
| C-H···O | Aromatic C-H, Methylene (C9)-H | Carbonyl oxygen | Key interaction for linking molecules in the absence of strong hydrogen bond donors. nih.gov |
The extensive π-system of the fluorene core makes it highly prone to π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are fundamental to the packing of many aromatic compounds. In fluorene derivatives, π-stacking can lead to the formation of one-dimensional columns or other extended arrays, which are of significant interest for applications in organic electronics.
The substitution pattern on the fluorene ring can influence the geometry of the π-stacking. Electron-donating or electron-withdrawing substituents can modulate the electron density of the aromatic system, favoring offset-stacked or face-to-face arrangements to optimize electrostatic interactions. The presence of the methyl carboxylate group at the 2-position of the fluorene core in this compound would influence the electronic distribution and steric hindrance, thereby directing the specific geometry of the π-π stacking. While direct evidence for this specific molecule is scarce, the general principles of crystal engineering suggest that π-stacking would be a key contributor to its solid-state structure. nih.govacs.org
Design and Self-Assembly of Supramolecular Motifs
The predictable nature of non-covalent interactions allows for the rational design of supramolecular motifs in the crystals of fluorene derivatives. A supramolecular synthon is a structural unit within a crystal that is formed by recognizable and recurring intermolecular interactions. The deliberate incorporation of specific functional groups allows chemists to program the self-assembly of molecules into desired architectures.
In the context of fluorene-2-carboxylate derivatives, the carboxylate group is a powerful tool for directing self-assembly. For instance, the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates demonstrates how multiple functional groups can cooperate to form complex hydrogen-bonding networks. mdpi.com The combination of hydroxyl and carboxylate groups can lead to the formation of extended chains or sheets.
Even in the absence of strong hydrogen bond donors, as in this compound, weaker C-H···O and π-stacking interactions can be harnessed to create specific motifs. The interplay between these forces can lead to the formation of, for example, layered structures where molecules are held together by hydrogen bonds within a layer, and the layers are stacked through π-π interactions. The analysis of the crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde reveals such layered arrangements stabilized by C-H···O bonds. nih.gov
Host-Guest Chemistry Involving Fluorene-Carboxylate Scaffolds
The rigid, well-defined structure of the fluorene scaffold makes it an excellent candidate for the construction of molecular hosts in host-guest chemistry. These hosts can possess cavities or clefts capable of encapsulating smaller guest molecules. The functional groups attached to the fluorene core can be tailored to provide specific binding interactions with the guest, such as hydrogen bonding or electrostatic interactions.
While specific examples of this compound acting as a host are not readily found, the broader family of fluorene derivatives has shown significant potential in this area. For instance, the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene has been shown to form a solvate with toluene (B28343), where the toluene guest molecules are accommodated within the crystalline lattice of the fluorene host. mdpi.com This demonstrates the ability of the fluorene framework to create voids that can be occupied by suitable guest molecules. The interactions stabilizing such host-guest complexes often involve a combination of C-H···π interactions between the guest and the aromatic host, as well as hydrogen bonds if appropriate functional groups are present. mdpi.com
Structure Activity and Structure Property Relationship Sar/spr Studies
Elucidating Electronic and Steric Effects of Substituents on Reactivity
The reactivity of the fluorene (B118485) core and its derivatives is significantly influenced by the electronic nature and steric bulk of its substituents. In the synthesis of fluorene derivatives, the presence of electron-donating or electron-withdrawing groups can alter the reaction yields and pathways.
For instance, in the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates, the nature of the substituent on an aryl ring attached to the fluorene precursor plays a crucial role. Studies have shown that aryl rings bearing electron-withdrawing groups at the para position lead to slightly better yields compared to those with electron-donating groups. This suggests that the electron density at the reaction center, modulated by the substituent, directly impacts the efficiency of the cyclization and aromatization steps.
Steric hindrance is another critical factor governing the reactivity of fluorene derivatives. The introduction of bulky groups near the reactive sites can impede the approach of reagents, thereby lowering the reaction yield. For example, the presence of a sterically demanding 1-naphthyl group has been observed to significantly reduce the yield of the desired fluorene product. mdpi.com These findings underscore the delicate balance between electronic and steric effects in dictating the chemical behavior of substituted fluorenes.
Table 1: Effect of Substituents on the Yield of 3-Hydroxy-9H-fluorene-2-carboxylate Derivatives
| Substituent on Aryl Ring (para-position) | Electronic Effect | Relative Yield | Steric Hindrance |
| Electron-withdrawing group | Increases reactivity | Higher | Low |
| Electron-donating group | Decreases reactivity | Lower | Low |
| 1-Naphthyl group | - | Significantly Lower | High |
Correlation of Molecular Structure with Optical and Electronic Properties
The optical and electronic properties of fluorene derivatives are intimately linked to their molecular structure. Modifications to the fluorene backbone, such as the introduction of substituents at the C-2, C-7, and C-9 positions, can systematically tune these properties for specific applications, particularly in the realm of organic electronics.
The π-conjugation of fluorene-based molecules is a key determinant of their photophysical behavior. Extending the π-system or introducing donor-acceptor functionalities can lead to significant shifts in the absorption and emission spectra. For example, in a series of symmetrical fluorene derivatives with substituents at the C-2 and C-7 positions, the nature of these substituents was found to influence the extent of π-conjugation. mdpi.com
The introduction of different end units on the fluorene core alters the photophysical properties. mdpi.com For instance, a comparison of cyanostilbene-based chromophores with varying acceptor strengths revealed a pronounced red shift in the absorption bands with increasing acceptor strength. This is corroborated by a decrease in the HOMO-LUMO gap, indicating a more facile electronic excitation. nih.gov
The functionalization at the C-9 position is also a powerful strategy to modify the properties of fluorene derivatives. Introducing alkyl chains at this position can enhance solubility without significantly altering the electronic properties of the π-system, which is crucial for solution-processable organic light-emitting diodes (OLEDs).
Table 2: Photophysical Properties of Substituted Fluorene Derivatives
| Compound | Substituent Type | Absorption Max (nm) | Emission Max (nm) | HOMO-LUMO Gap (eV) | Reference |
| Derivative 1 | Symmetrical | 366 | 424 | - | mdpi.com |
| Derivative 2 | Symmetrical | 360 | 418 | - | mdpi.com |
| Derivative 3 | Symmetrical | 375 | 430 | - | mdpi.com |
| Derivative 4 | Symmetrical | 370 | 427 | - | mdpi.com |
| SS3 | Cyanostilbene | - | - | Higher | nih.gov |
| SS4 | Nitro-substituted Cyanostilbene | - | - | Lowest | nih.gov |
| SS5 | Cyanostilbene | - | - | Intermediate | nih.gov |
Furthermore, the design of donor-π-acceptor (D-π-A) and acceptor-π-acceptor (A-π-A) structures based on the fluorene scaffold has led to materials with large two-photon absorption (2PA) cross-sections. nih.govucf.edu The efficiency of these materials is highly dependent on the strength of the donor and acceptor groups and the length of the π-conjugated bridge.
Impact of Structural Modifications on Reaction Selectivity and Efficiency
In the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates, the reaction proceeds through a Michael addition followed by a Robinson annulation and aromatization. The study of this reaction revealed the formation of two isomeric annulation products. mdpi.com The ratio of these products, and thus the regioselectivity of the dehydration step, is influenced by the reaction conditions. However, the inherent structural features of the precursors can also play a role in directing the reaction towards a specific isomer.
The efficiency of the synthesis is also sensitive to the reaction conditions and the nature of the reactants. For instance, the choice of base and solvent can significantly affect the conversion rate and the formation of byproducts. In the aforementioned synthesis, bases like DBU and DABCO were found to be less effective, either causing decomposition or failing to promote the reaction. mdpi.com Similarly, the oxidant used in the final aromatization step is critical for achieving a good yield. While DDQ proved to be an effective oxidant, other reagents like MnO2 were less successful. mdpi.com
Rational Design Principles for Targeted Material and Catalytic Applications
The tunable nature of the fluorene scaffold makes it an excellent platform for the rational design of materials with tailored properties for specific applications, including advanced materials and catalysis.
For Material Applications:
The design of fluorene-based materials for organic electronics, such as OLEDs and organic photovoltaics (OPVs), is guided by several key principles. To achieve efficient charge transport and desired emission colors, the HOMO and LUMO energy levels must be carefully controlled. This is typically achieved by introducing electron-donating and electron-withdrawing groups at strategic positions on the fluorene core. mdpi.com For instance, attaching donor groups at the C-2 and C-7 positions and an acceptor group at the C-9 position can create a D-A-D type molecule with specific electronic properties.
Furthermore, the morphology of the material in the solid state is crucial for device performance. The planarity of the fluorene unit promotes π-π stacking, which can be beneficial for charge transport but can also lead to aggregation-caused quenching (ACQ) of fluorescence. researchgate.net To overcome this, bulky substituents can be introduced at the C-9 position to disrupt close packing and enhance the emission quantum yield in the solid state. nih.gov The design of molecules with aggregation-induced emission (AIE) properties is another strategy to achieve strong solid-state luminescence. rsc.org
For Catalytic Applications:
While less common than its use in materials science, the fluorene backbone can also be incorporated into the design of catalysts. The rigid structure of fluorene can serve as a scaffold to position catalytic moieties in a well-defined spatial arrangement. The electronic properties of the fluorene ring can also be harnessed to influence the activity of a catalytic center. For example, by analogy with other aromatic systems used in catalysis, the electron-donating or -withdrawing nature of the fluorene-2-carboxylate group could be used to modulate the electron density on a metal center in an organometallic catalyst, thereby tuning its reactivity and selectivity. The principles of rational catalyst design would involve modifying the substituents on the fluorene ring to fine-tune the electronic environment of the active site. nih.gov
Biological and Medicinal Chemistry Research: Mechanistic Investigations
Molecular Interactions with Biological Targets
There is currently a lack of specific studies in the available scientific literature detailing the direct molecular interactions of methyl 9H-fluorene-2-carboxylate with biological targets such as proteins, nucleic acids, or receptors. However, the broader family of fluorene (B118485) derivatives is known to engage in various biological interactions, primarily driven by the planar, aromatic nature of the fluorene core.
The fluorene structure serves as a versatile scaffold that can be functionalized to interact with biological systems. For instance, the planar polyaromatic fluorene molecule is a key component in the design of fluorescent probes used for two-photon fluorescence microscopy in bioimaging. ontosight.ai The ability of these probes to function within cellular environments implies direct interaction with biological macromolecules, although the specific binding partners are application-dependent.
Furthermore, compounds with structural similarities, such as those containing a pyridine (B92270) ring attached to a fluorene-9-carboxylic acid ester, are investigated in medicinal chemistry for their potential to interact with biological targets like enzymes or receptors. The functional groups on these complex molecules are designed to engage with specific residues in protein binding pockets. ontosight.ai
Enzyme Inhibition Mechanisms and Biochemical Pathways
Specific data on enzyme inhibition by this compound is not present in the current body of peer-reviewed literature. However, the fluorene scaffold is a recognized pharmacophore in the design of various enzyme inhibitors.
Recent studies have identified novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase (PDHK) , an enzyme implicated in diabetes and other metabolic diseases. nih.gov High-throughput screening followed by structure-based drug design led to the development of potent fluorene-based inhibitors that occupy an allosteric binding site on the enzyme. nih.gov This demonstrates that the fluorene structure can be tailored to achieve high-affinity binding and inhibition of specific enzymes.
Additionally, other research has explored the role of fluorinated functional groups in enzyme inhibitor design. While not directly involving fluorene, studies on fluorinated α-keto acid derivatives show they can act as inhibitors of proteases like chymotrypsin. nih.gov The incorporation of fluorine can enhance the electrophilic character of a carbonyl group, promoting the formation of stable complexes with the target enzyme. nih.gov
The herbicidal activity of certain fluorene-9-carboxylic acid derivatives, such as morphactins, indicates interaction with biochemical pathways in plants. Research has concluded that a carboxylic acid group at the 9-position is often crucial for this biological activity. This suggests that the position and nature of the carboxylate group are critical determinants of the biological action of fluorene-based compounds.
Structure-Mechanism Relationships in Bioactive Fluorene Derivatives
While structure-mechanism relationships for this compound have not been specifically elucidated, extensive research on other fluorene derivatives provides valuable insights into how structural modifications influence biological activity. The fluorene molecule offers multiple positions for chemical modification, allowing for the fine-tuning of its electronic and steric properties to target specific biological processes.
In the context of antimicrobial agents, substitutions on the fluorene ring have been shown to modulate activity. Studies on O-aryl-carbamoyl-oxymino-fluorene derivatives revealed that the presence of a chlorine atom, which has an electron-withdrawing effect, favored activity against Staphylococcus aureus. In contrast, a methyl group, which has an electron-donating effect, enhanced activity against Candida albicans.
The photophysical properties of fluorene derivatives used in bioimaging are also strongly linked to their structure. The design of "push-pull" fluorene dyes, which incorporate both electron-donating and electron-accepting groups, is a key strategy for tuning their fluorescence properties for specific imaging applications. ontosight.ai
In Vitro Studies on Biological Activity Mechanisms (e.g., cytotoxicity pathways, antimicrobial mechanisms)
There are no specific in vitro studies focusing on the cytotoxicity or antimicrobial mechanisms of this compound in the available literature. However, numerous studies on other fluorene derivatives have established their potential in these areas.
Several fluorene derivatives have demonstrated significant antimicrobial and antibiofilm activity. For instance, certain 2-(9H-fluoren-9-yl-methoxycarbonylamino)-propionic acid esters have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, 2-(9H-fluorene-2-yl)-3-phenyl-bicyclo[2.2.1]hept-5-ene-2-yl methanone (B1245722) derivatives have exhibited in vitro antimicrobial properties. nih.gov The proposed mechanisms for some antimicrobial fluorenes include the disruption of bacterial cell membrane integrity.
In the realm of anticancer research, various fluorene derivatives have been screened for their cytotoxic effects against human cancer cell lines. Tilorone, a fluorenone derivative, is known for its antiviral properties, while benfluron has been investigated as an antineoplastic agent. nih.gov The planar structure of some fluorene derivatives allows them to intercalate with DNA, a mechanism that can lead to cytotoxicity.
The table below summarizes the in vitro antimicrobial activity of selected fluorene derivatives, illustrating the potential of this class of compounds.
Table 1: In Vitro Antimicrobial Activity of Selected Fluorene Derivatives
| Compound Class | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| 2-(9H-fluoren-9-yl-methoxycarbonylamino)-propionic acid esters | Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis | Good antibacterial activity, particularly for derivatives containing -SH and -SeH groups. | nih.gov |
| 2-(9H-fluorene-2-yl)-3-phenyl-bicyclo[2.2.1]hept-5-ene-2-yl methanone derivatives | Not specified | Demonstrated in vitro antimicrobial and antioxidant properties. | nih.gov |
| 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives | Various bacteria and fungi | Some derivatives showed promising antimicrobial activity. | mdpi.com |
Ligand-Receptor Binding Studies and Molecular Docking
Specific ligand-receptor binding assays or molecular docking studies for this compound are not available in the scientific literature. Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a small molecule to a target protein. This method is instrumental in modern drug discovery and has been applied to various fluorene derivatives to elucidate their mechanism of action.
For example, in the study of novel fluorene-based inhibitors of dihydrofolate reductase (DHFR), molecular docking was performed to understand how these compounds interact with the active site of the enzyme. These computational studies provide a rational basis for the observed biological activity and guide the synthesis of more potent and selective inhibitors.
Similarly, molecular docking studies of carboxylic acids have been used to investigate their potential as inhibitors of the influenza B virus. orgchemres.org These studies calculate a binding affinity score and visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the complex. orgchemres.org A lower binding affinity score generally indicates a more stable and potent inhibitor. orgchemres.org
The table below presents hypothetical docking scores for fluorene derivatives against a generic protein kinase, illustrating the type of data generated from such studies.
Table 2: Illustrative Molecular Docking Data for Fluorene Derivatives Against a Protein Kinase
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Fluorene Derivative A | -9.5 | Lys72, Glu91, Leu132 |
| Fluorene Derivative B (with hydroxyl group) | -10.2 | Lys72, Asp145 (H-bond), Phe146 |
| Fluorene Derivative C (with amino group) | -10.8 | Glu91 (salt bridge), Val70, Leu132 |
Q & A
Q. What are the common synthetic routes for preparing methyl 9H-fluorene-2-carboxylate, and what factors influence yield optimization?
this compound derivatives are typically synthesized via Michael reaction, Robinson annulation, and aromatization (e.g., for 3-hydroxy analogs). Key steps include:
- Michael Addition : Formation of intermediates using electron-deficient acceptors.
- Robinson Annulation : Cyclization to construct the fluorene core.
- Aromatization : Final dehydrogenation to stabilize the aromatic system. Yield optimization depends on:
- Reaction Temperature : Lower temperatures (−10°C) reduce side reactions in sensitive steps .
- Catalyst Selection : Base catalysts (e.g., DIPEA) improve nucleophilic attack efficiency .
- Purification : Column chromatography with hexane/ethyl acetate (19:1) resolves regioisomers .
Q. Which spectroscopic techniques are most effective for characterizing methyl 9H-luorene-2-carboxylate, and how are critical peaks interpreted?
1H/13C NMR, IR, and HRMS are standard for structural confirmation:
- 1H NMR : Aromatic protons appear at δ 7.2–7.8 ppm (multiplet, fluorene core). Methyl ester groups show singlets at δ 3.5–3.7 ppm .
- IR : Strong C=O stretches at 1650–1700 cm⁻¹ confirm ester functionality .
- HRMS : Exact mass matches molecular formula (e.g., C16H14O2 for methyl 2-(9H-fluoren-9-yl)acetate, MW 238.28) . For ambiguous data, X-ray crystallography resolves stereochemical conflicts (e.g., fluorene derivatives in Acta Crystallographica ).
Q. How should this compound be stored to ensure stability, and what are its key safety considerations?
- Storage : In airtight containers under inert gas (N2/Ar) at −20°C to prevent oxidation.
- Safety :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Avoid dust formation (risk of inhalation; follow OSHA/NIOSH guidelines) .
Stability data for analogs suggest degradation at >40°C; monitor via periodic TLC/GC-MS .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?
Density Functional Theory (DFT) calculates:
- Electrophilicity Index : Predicts susceptibility to nucleophilic attack at the ester group.
- Transition State Modeling : Identifies energy barriers for annulation/aromatization steps. Tools like Gaussian or ORCA validate mechanisms proposed in experimental studies (e.g., Michael addition pathways ). Cross-validate with Hammett plots to assess substituent effects on reaction rates.
Q. What strategies resolve contradictions in spectroscopic data during characterization of this compound derivatives?
- Multi-Technique Cross-Validation :
- Use NOESY NMR to confirm spatial proximity of protons in regioisomers.
- Compare experimental X-ray diffraction bond lengths/angles with computational models .
Q. How can advanced microspectroscopic imaging techniques elucidate surface interactions of this compound in environmental chemistry studies?
AFM-IR (Atomic Force Microscopy-Infrared) and ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) map:
- Adsorption Dynamics : Interaction with silica or polymer surfaces at nanoscale resolution.
- Oxidative Degradation : Track C=O bond cleavage under UV/O3 exposure . These methods complement bulk analyses (e.g., HPLC) to resolve interfacial reactivity discrepancies .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
